molecular formula C11H14N2O3 B13996912 3-Pivalamidopicolinic acid

3-Pivalamidopicolinic acid

Cat. No.: B13996912
M. Wt: 222.24 g/mol
InChI Key: HVQZBNBABSHFGQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Pivalamidopicolinic acid involves several steps, typically starting with the preparation of the pivaloyl chloride and its subsequent reaction with picolinic acid derivatives. One common method involves the reaction of pivaloyl chloride with picolinic acid in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

3-Pivalamidopicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The pivalamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pivalamidopicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and coordination compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pivalamidopicolinic acid involves its interaction with specific molecular targets and pathways. The pivalamide group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Pivalamidopicolinic acid can be compared with other picolinic acid derivatives, such as:

    Picolinic acid: A simpler derivative with a carboxyl group at the 2-position.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

The uniqueness of this compound lies in the presence of the pivalamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-(2,2-dimethylpropanoylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-7-5-4-6-12-8(7)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15)

InChI Key

HVQZBNBABSHFGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC=C1)C(=O)O

Origin of Product

United States

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